molecular formula C17H26N2O3S B7688711 N-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-N-phenethyl-methanesulfonamide

N-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-N-phenethyl-methanesulfonamide

Cat. No.: B7688711
M. Wt: 338.5 g/mol
InChI Key: VPGWIPAAUIHIPU-UHFFFAOYSA-N
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Description

N-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-N-phenethyl-methanesulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities .

Chemical Reactions Analysis

N-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-N-phenethyl-methanesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion . Major products formed from these reactions depend on the specific reagents and conditions used but often include modified piperidine derivatives and sulfonamide compounds .

Scientific Research Applications

N-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-N-phenethyl-methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-N-phenethyl-methanesulfonamide involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes in the body, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

N-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-N-phenethyl-methanesulfonamide can be compared with other piperidine derivatives such as:

Properties

IUPAC Name

N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-15-8-11-18(12-9-15)17(20)14-19(23(2,21)22)13-10-16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGWIPAAUIHIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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